1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
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Overview
Description
1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a compound that combines the structural features of azetidine and triazole rings This unique combination makes it an interesting subject for research in various fields, including medicinal chemistry and material science
Preparation Methods
The synthesis of 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The azetidine moiety can be introduced through nucleophilic substitution reactions or aza-Michael additions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The azetidine and triazole rings can undergo nucleophilic or electrophilic substitution reactions, often using halogenated reagents or organometallic compounds.
Scientific Research Applications
1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein functions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine ring can participate in nucleophilic attacks. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one can be compared with similar compounds such as:
1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one: This compound has a hydroxymethyl group instead of the triazole ring, leading to different reactivity and applications.
3-(Prop-1-en-2-yl)azetidin-2-one: This compound features a prop-1-en-2-yl group, which affects its biological activity and chemical properties.
1-(azetidin-3-yl)-1H-pyrazol-3-amine:
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-[1-(azetidin-3-yl)triazol-4-yl]ethanone |
InChI |
InChI=1S/C7H10N4O/c1-5(12)7-4-11(10-9-7)6-2-8-3-6/h4,6,8H,2-3H2,1H3 |
InChI Key |
XYHYZLZKOUTSEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C2CNC2 |
Origin of Product |
United States |
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